3-(Perfluoro-n-hexyl)prop-2-en-1-ol
Overview
Description
3-(Perfluoro-n-hexyl)prop-2-en-1-ol is a fluorinated organic compound with the molecular formula C9H5F13O. It is characterized by the presence of a perfluoroalkyl chain attached to a prop-2-en-1-ol group. This compound is notable for its unique chemical properties, which are largely influenced by the highly electronegative fluorine atoms in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluoro-n-hexyl)prop-2-en-1-ol typically involves the reaction of perfluorohexyl iodide with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(Perfluoro-n-hexyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the prop-2-en-1-ol group can be reduced to form a saturated alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of perfluorohexylpropenal.
Reduction: Formation of 3-(Perfluoro-n-hexyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Perfluoro-n-hexyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Medicine: Explored for its potential in developing new pharmaceuticals with enhanced bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique surface properties.
Mechanism of Action
The mechanism of action of 3-(Perfluoro-n-hexyl)prop-2-en-1-ol is primarily influenced by its fluorinated chain. The high electronegativity of fluorine atoms imparts unique chemical properties, such as increased lipophilicity and stability. These properties enable the compound to interact with various molecular targets and pathways, making it useful in diverse applications .
Comparison with Similar Compounds
Similar Compounds
- 1-(Perfluoro-n-hexyl)prop-2-enol
- 3-(Perfluorohexyl)prop-2-en-1-ol
- 1H,1H,2H,3H-perfluoronon-2-en-1-ol
Uniqueness
3-(Perfluoro-n-hexyl)prop-2-en-1-ol stands out due to its specific structural configuration, which combines a perfluoroalkyl chain with a prop-2-en-1-ol group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoronon-2-en-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-2,23H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYZUVRSTXBJLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F13O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420762 | |
Record name | 3-(Perfluorohexyl)-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38550-47-9 | |
Record name | 3-(Perfluorohexyl)-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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